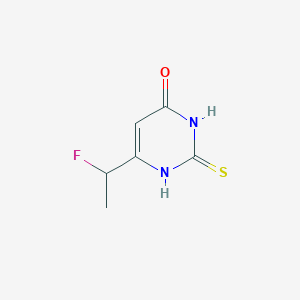![molecular formula C19H40N2O B14240446 N-[3-(Dimethylamino)propyl]-2-hexyloctanamide CAS No. 208260-70-2](/img/structure/B14240446.png)
N-[3-(Dimethylamino)propyl]-2-hexyloctanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(Dimethylamino)propyl]-2-hexyloctanamide is a chemical compound known for its unique properties and applications in various fields It is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to a hexyloctanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-2-hexyloctanamide typically involves the reaction of 3-(Dimethylamino)propylamine with a suitable hexyloctanoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(Dimethylamino)propyl]-2-hexyloctanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of primary or secondary amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or amides.
Reduction: Primary or secondary amines.
Substitution: Various substituted amides or amines.
Aplicaciones Científicas De Investigación
N-[3-(Dimethylamino)propyl]-2-hexyloctanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of N-[3-(Dimethylamino)propyl]-2-hexyloctanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. Additionally, the lipophilic nature of the hexyloctanamide moiety allows the compound to penetrate biological membranes, enhancing its efficacy in cellular environments.
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: Known for its use in polymer chemistry and biomedical applications.
N,N-Dimethyl-1,3-propanediamine: Utilized in the synthesis of surfactants and personal care products.
N-[3-(Dimethylamino)propyl]acrylamide: Employed in the production of hydrogels and responsive materials.
Uniqueness
N-[3-(Dimethylamino)propyl]-2-hexyloctanamide stands out due to its unique combination of a dimethylamino group and a long-chain hexyloctanamide moiety. This structure imparts distinct physicochemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
208260-70-2 |
|---|---|
Fórmula molecular |
C19H40N2O |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
N-[3-(dimethylamino)propyl]-2-hexyloctanamide |
InChI |
InChI=1S/C19H40N2O/c1-5-7-9-11-14-18(15-12-10-8-6-2)19(22)20-16-13-17-21(3)4/h18H,5-17H2,1-4H3,(H,20,22) |
Clave InChI |
YLNHOOCYPRBQLU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCCCCC)C(=O)NCCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


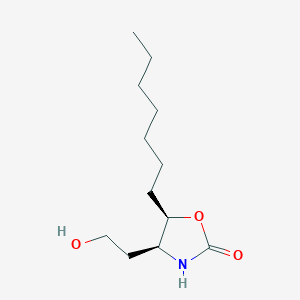
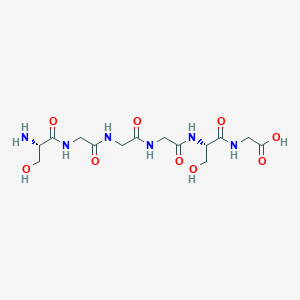
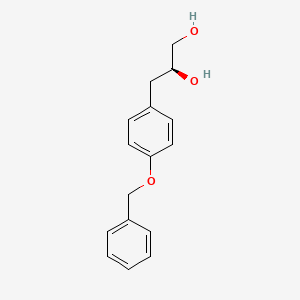
![(1S,2S,4S)-Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B14240380.png)

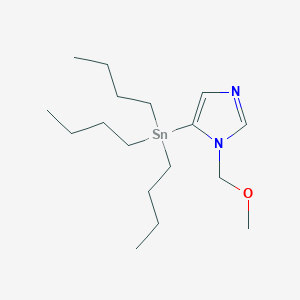


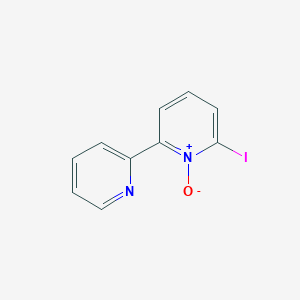
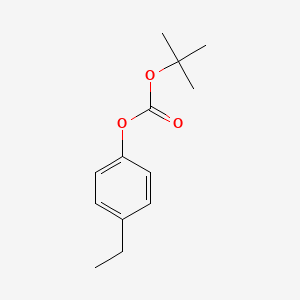
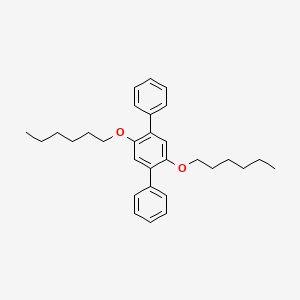

![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
